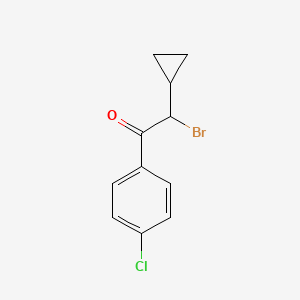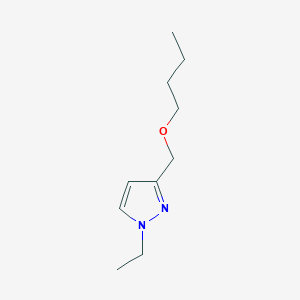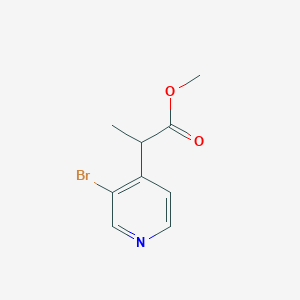
Sodium 2-(3-fluoropyridin-2-yl)acetate
Descripción general
Descripción
Sodium 2-(3-fluoropyridin-2-yl)acetate is a chemical compound with the CAS Number: 1643136-66-6 . It has a molecular weight of 177.11 and its molecular formula is C7H5FNNaO2 . The compound is typically found in a yellow to brown solid form .
Molecular Structure Analysis
The InChI code for Sodium 2-(3-fluoropyridin-2-yl)acetate is 1S/C7H6FNO2.Na/c8-5-2-1-3-9-6(5)4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.
Physical And Chemical Properties Analysis
Sodium 2-(3-fluoropyridin-2-yl)acetate is a yellow to brown solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .
Aplicaciones Científicas De Investigación
Photophysical Property Modulation
Modulation of Photophysical Properties in Bile Salt Aggregates : A study explored the photophysical properties of 2,2'-Bipyridine-3,3'-diol (BP(OH)2), a compound similar in research context to Sodium 2-(3-fluoropyridin-2-yl)acetate, within bile salt aggregates. This research is significant for understanding molecular recognition and the behavior of bile salts as hosts for sparingly water-soluble molecules, highlighting the impact of hydrophobic environments on fluorescence behavior, which could be relevant for sodium 2-(3-fluoropyridin-2-yl)acetate in similar settings (Mandal et al., 2013).
Energy Storage Applications
Electrolyte Additive for Rechargeable Sodium Batteries : Research into Fluoroethylene carbonate as an electrolyte additive demonstrated its effectiveness in improving the electrochemical reversibility of sodium insertion in hard-carbon and NaNi(1/2)Mn(1/2)O(2) electrodes. This suggests potential applications for Sodium 2-(3-fluoropyridin-2-yl)acetate in enhancing battery performance, given its structural and functional relevance to fluoroethylene carbonate (Komaba et al., 2011).
Food Industry Applications
Interaction with Bovine Serum Albumin : Sodium acetate's interaction with bovine serum albumin (BSA) was investigated, showing a high affinity and suggesting implications for food preservation and safety. Such studies underscore the importance of understanding how additives like Sodium 2-(3-fluoropyridin-2-yl)acetate might interact with proteins, potentially affecting food quality and human health (Mohammadzadeh-Aghdash et al., 2017).
Solar Energy Conversion
CdS Quantum-Dot-Sensitized Solar Cells : The addition of sodium acetate in the fabrication of CdS quantum-dot-sensitized photoelectrodes for solar cells was found to significantly improve their performance. This research highlights the potential of sodium-based compounds in enhancing the efficiency of renewable energy technologies (Liu et al., 2016).
Chemical Synthesis and Catalysis
Domino Reaction for Medicinally Relevant Scaffolds : Sodium acetate was utilized as a catalyst in a domino reaction to synthesize medicinally relevant 4-pyridinyl-2-amino-4H-chromenes, demonstrating its role in facilitating efficient chemical syntheses. This application is pertinent for compounds like Sodium 2-(3-fluoropyridin-2-yl)acetate in medicinal chemistry research and development (Elinson et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
sodium;2-(3-fluoropyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2.Na/c8-5-2-1-3-9-6(5)4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXKZYJQLKTOME-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC(=O)[O-])F.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FNNaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(3-fluoropyridin-2-yl)acetate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2689204.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopentanecarboxamide](/img/structure/B2689212.png)
![2-(3-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2689213.png)

![N-(2-chlorobenzyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2689215.png)
![2-(4-chlorophenyl)-3-(4-(methylthio)phenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2689217.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2689218.png)

![Tert-butyl 2-amino-4,4-dimethyl-4H-pyrrolo[3,4-D]thiazole-5(6H)-carboxyla+](/img/structure/B2689221.png)
